N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide
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Overview
Description
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide is a compound that features an adamantane moiety, a thiazole ring, and a butylethanediamide chain The adamantane structure is known for its high stability and unique three-dimensional shape, which imparts significant rigidity and bulk to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are then reacted with thiazole derivatives under controlled conditions . The final step involves the coupling of the thiazole-adamantane intermediate with butylethanediamide under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity and membrane permeability, allowing the compound to effectively reach intracellular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The butylethanediamide chain provides additional binding interactions, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Another adamantane derivative with applications in medicinal chemistry.
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea: A compound with similar structural features and applications in drug design.
Uniqueness
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide is unique due to the combination of the adamantane and thiazole moieties, which provide both stability and bioactivity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-butyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-2-3-4-20-16(23)17(24)22-18-21-15(11-25-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,2-10H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTXDSSRVXIZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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